3-Phenyl-1H-indole-2-carbaldehyde
Overview
Description
3-Phenyl-1H-indole-2-carbaldehyde is a heterocyclic indole aldehyde . It and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Synthesis Analysis
The synthesis of 3-Phenyl-1H-indoles has been described in various studies . For instance, a study describes the synthesis of 3-phenyl-1H-indoles and their in vitro activity against drug-susceptible and drug-resistant Mtb strains . Another study identified new derivatives of 3-phenyl-1H-indole-2-carbohydrazide with anti-proliferative activities .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-indole-2-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .Chemical Reactions Analysis
3-Phenyl-1H-indole-2-carbaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
A study by Kothandaraman et al. (2011) presented a method to prepare 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization. This process is efficient for a variety of substrates, resulting in good yields. The mechanism involves the activation of an alkyne moiety by the gold catalyst, leading to the formation of 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011).
Nanocatalysed Knoevenagel Condensation
Madan (2020) reports on the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using ZnO nanoparticles in a solvent-free method. This green and sustainable approach results in excellent yields and has significant environmental and economic advantages (Madan, 2020).
Synthesis of Microbial Active Indole Substituted Oxadiazoles
Suryawanshi et al. (2023) described the Fischer indole synthesis for producing 1H-Indole-3-carbaldehyde. This compound, when reacted with substituted carboxylic acid, leads to microbial active indole substituted oxadiazoles, showing promising in vitro anti-microbial activities (Suryawanshi et al., 2023).
Baeyer-Villiger Oxidation for Synthesis of Indole Derivatives
Bourlot et al. (1994) explored the Baeyer-Villiger rearrangement of 1H-indole-3-carbaldehydes, leading to the synthesis of substituted 1,2-dihydro-3H-indol-3-ones. This study examines the influence of different groups and extends to 1H-indole-2-carbaldehydes (Bourlot et al., 1994).
Instrumental Analysis and Molecular Docking Study
Singh and Malik (2016) conducted instrumental analysis and molecular docking studies on synthesized indole derivatives, including 2-phenyl-1H-Indole-3-carbaldehyde. This research contributes to the understanding of the molecular interactions and properties of these compounds (Singh & Malik, 2016).
Synthesis and Antioxidant Properties
Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives and evaluated theirantioxidant activity. These compounds were prepared through a condensation reaction involving 1H-indole carbaldehyde oxime. The study found that these compounds exhibited significant antioxidant activity, comparable to standard agents (Gopi & Dhanaraju, 2020).
Efficient Synthesis of Furoindoles
Gribble et al. (2002) demonstrated the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole-3-carbaldehyde, achieving this in a multi-step process. This method offers a significant yield and opens up avenues for synthesizing complex furoindoles (Gribble, Jiang, & Liu, 2002).
Synthesis of Semicarbazone Derivatives
Vijaya Laxmi and Rajitha (2010) synthesized semicarbazone derivatives from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde. These compounds were evaluated for their antimicrobial activities, showing moderate activity against various bacteria and fungi (Vijaya Laxmi & Rajitha, 2010).
Anticonvulsant and Antimicrobial Activity of Indole Derivatives
Gautam et al. (2021) explored the synthesis of novel indole derivatives with potential anti-convulsion and anti-microbial activities. They used 2-phenyl-1H-indole-3-carbaldehyde as a starting material, leading to the development of compounds with promising pharmacological properties (Gautam, Gupta, & Yogi, 2021).
Synthesis of Anticancer Agents
Anwar et al. (2023) reported the synthesis of indole-3-substituted-2-benzimidazoles from 1H-indole-3-carbaldehyde, showing efficacy as anticancer agents. These novel compounds were tested against various cancer cell lines, demonstrating significant potential in cancer therapy (Anwar et al., 2023).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The recent advances made towards the synthesis of promising indole-based anticancer compounds that may act via various targets such as topoisomerase, tubulin, apoptosis, aromatase, kinases, etc., have been discussed . This review also summarizes some of the recent efficient green chemical synthesis for indole rings using various catalysts for the period during 2018–2021 .
properties
IUPAC Name |
3-phenyl-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16-14/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDBFQTUGJUCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489899 | |
Record name | 3-Phenyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-indole-2-carbaldehyde | |
CAS RN |
6915-66-8 | |
Record name | 3-Phenyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.